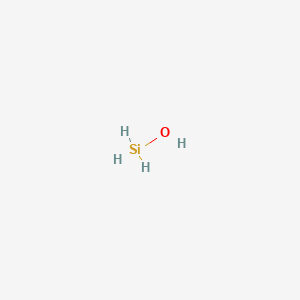Silanol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Silanol, a compound characterized by the functional group Si–O–H, is a pivotal element in silicon chemistry, paralleling the hydroxy functional group (C–O–H) found in alcohols. Silanols can exist as simple compounds or as organosilanols when they contain organic residues. They play crucial roles as intermediates in organosilicon chemistry and silicate mineralogy, contributing significantly to various chemical processes and applications. The first known silanol, trimethylsilanol, was isolated in 1871 by Albert Ladenburg through the hydrolysis of trimethylsilyl ether .
Silanols exhibit unique chemical reactivity due to their structure. Key reactions include:
- Acidity: Silanols are generally more acidic than their corresponding alcohols, with estimated pKa values around 13.6 for trimethylsilanol compared to 19 for tert-butyl alcohol. This increased acidity allows for the complete deprotonation of silanols in aqueous solutions, forming siloxides or silanolates .
- Condensation Reactions: Silanols can undergo condensation to form disiloxanes:This reaction is fundamental in the sol-gel process, which transforms silicates into silica gel .
- Hydrolysis of Halosilanes: Silanols are often synthesized via the hydrolysis of halosilanes. For example:Chlorosilanes are commonly used for this purpose .
Certain silanediols and silanetriols have been shown to inhibit hydrolytic enzymes such as thermolysin and acetylcholinesterase, suggesting potential biological relevance and applications in pharmaceutical development . The biological activity of silanols may also be linked to their ability to interact with biological membranes and proteins.
Silanols can be synthesized through several methods:
- Hydrolysis of Halosilanes: This is the most common method, involving the reaction of halosilanes with water.
- Oxidation of Silyl Hydrides: Silyl hydrides can be oxidized using various oxidants, including air and peracids, to produce silanols. Recent advancements have introduced catalysts such as rhodium and iridium for more efficient synthesis under mild conditions .
- Hydrolytic Cleavage: A rhodium-catalyzed method allows for the hydrolytic cleavage of silicon-carbon bonds in silacyclobutanes, yielding silanols effectively .
Silanols have diverse applications across multiple fields:
- Analytical Chemistry: They are utilized in chemical amplification systems for high-sensitivity detection methods.
- Organic Synthesis: Silanols serve as effective directing groups in palladium-catalyzed reactions, facilitating the synthesis of complex organic molecules .
- Material Science: In ceramics and silica gel production, silanol groups enhance surface properties and reactivity .
- Pharmaceuticals: Their biological activity opens avenues for drug development targeting specific enzymes .
Research indicates that silanol groups significantly influence interactions with other compounds. For instance, they enhance reactions between silica and gaseous hydrogen fluoride, demonstrating their role in surface chemistry and catalysis . Additionally, studies on silanol-modified materials show improved performance in various applications due to enhanced reactivity and bonding properties .
Silanol shares similarities with several other silicon-containing compounds. Here are key comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Alkoxysilane | Si–O–R | Contains an alkoxy group; less acidic than silanol. |
| Silyl Ether | Si–O–R' | Derived from alcohols; stable under mild conditions. |
| Siloxane | Si–O–Si | Formed from silanol condensation; more stable than silanol. |
| Silanediol | Si(OH)2 | Contains two hydroxyl groups; higher reactivity due to multiple sites. |
| Silanolate | SiO− | Deprotonated form of silanol; stronger base than corresponding alkoxide. |
Silanol's unique acidity and ability to participate in condensation reactions distinguish it from these similar compounds, making it particularly valuable in both synthetic and analytical chemistry contexts.








